(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid
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Overview
Description
(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid is an organic compound that features an isoquinoline moiety attached to a propenoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid typically involves the following steps:
Starting Materials: Isoquinoline and an appropriate propenoic acid derivative.
Reaction Conditions: The reaction may involve a condensation reaction under acidic or basic conditions to form the desired product.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The isoquinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(Isoquinolin-3-YL)prop-2-enoic acid: Similar structure but with the isoquinoline moiety at a different position.
(2E)-3-(Quinolin-5-YL)prop-2-enoic acid: Contains a quinoline moiety instead of isoquinoline.
(2E)-3-(Pyridin-5-YL)prop-2-enoic acid: Features a pyridine ring instead of isoquinoline.
Uniqueness
(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the isoquinoline moiety and the presence of the propenoic acid group contribute to its distinct properties.
Properties
Molecular Formula |
C12H9NO2 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-isoquinolin-5-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-8H,(H,14,15) |
InChI Key |
LTRLMZADZIVBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C=CC(=O)O |
Origin of Product |
United States |
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